molecular formula C23H23N3O B11032813 5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one

5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one

Cat. No.: B11032813
M. Wt: 357.4 g/mol
InChI Key: KZCLLFGUXWHVHT-UHFFFAOYSA-N
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Description

    5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one: , belongs to the class of .

  • Its chemical formula is C24H22N4O .
  • The compound features a cyclohexenone ring system with substituents, including an amino group and an aryl group .
  • It exhibits interesting biological properties, making it a subject of scientific investigation.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the condensation reaction between a pyrazole derivative (containing the 3-methyl-4-phenyl-1H-pyrazol-5-yl moiety) and a cyclohexenone precursor.
      • The reaction typically occurs under acidic conditions .
    • Industrial Production :
      • While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.
  • Chemical Reactions Analysis

    • Reactivity :
      • Compound X is susceptible to various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like chromium(VI) oxide or manganese dioxide can convert the cyclohexenone moiety to a diol.
      • Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
      • Substitution : Nucleophilic substitution reactions can occur at the amino group.
    • Major Products :
      • Oxidation yields a diol derivative.
      • Reduction leads to an alcohol derivative.
      • Substitution can result in various amino-substituted products.
  • Scientific Research Applications

    • Chemistry : Compound X serves as a model compound for studying heterocyclic reactivity and functional group transformations .
    • Biology and Medicine :
      • It exhibits anticancer properties by interfering with cell cycle regulation.
      • Researchers explore its potential as a targeted therapy for specific cancer types.
    • Industry :
      • Limited industrial applications, but its reactivity inspires the development of novel compounds.
  • Mechanism of Action

    • Molecular Targets :
      • Compound X interacts with cell cycle regulators , affecting cell division and proliferation.
      • It may inhibit specific kinases involved in cancer cell growth.
    • Pathways Involved :
      • PI3K/Akt/mTOR pathway : Modulation of this pathway contributes to its effects.
      • Apoptosis pathways : Induction of apoptosis in cancer cells.
  • Comparison with Similar Compounds

    • Unique Features :
      • Compound X’s cyclohexenone scaffold combined with the pyrazole moiety makes it distinct.
    • Similar Compounds :
      • Curcumin : Also exhibits anticancer properties.
      • Chalcones : Structurally related compounds with similar reactivity.

    Properties

    Molecular Formula

    C23H23N3O

    Molecular Weight

    357.4 g/mol

    IUPAC Name

    5-(4-methylphenyl)-3-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]cyclohex-2-en-1-one

    InChI

    InChI=1S/C23H23N3O/c1-15-8-10-17(11-9-15)19-12-20(14-21(27)13-19)24-23-22(16(2)25-26-23)18-6-4-3-5-7-18/h3-11,14,19H,12-13H2,1-2H3,(H2,24,25,26)

    InChI Key

    KZCLLFGUXWHVHT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=NNC(=C3C4=CC=CC=C4)C

    Origin of Product

    United States

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